BMS 180448 was synthesized at Bristol-Myers Squibb and belongs to the class of compounds known as potassium channel openers. These compounds are characterized by their ability to induce vasodilation and protect myocardial tissue by enhancing blood flow during ischemic events. The specific classification of BMS 180448 includes:
The synthesis of BMS 180448 involves several key steps that utilize specific chemical reactions to achieve the desired molecular structure. A notable method described involves the regio- and stereoselective ring opening of an epoxide precursor, which leads to the formation of the final compound in a yield of approximately 63% . The synthesis can be summarized as follows:
BMS 180448 has a complex molecular structure that can be represented by its chemical formula and molecular weight of approximately 272.30 g/mol. The compound features a benzopyran scaffold, which is crucial for its biological activity. Key aspects of its molecular structure include:
BMS 180448 participates in various chemical reactions that are significant for its pharmacological effects. Key reactions include:
The mechanism of action of BMS 180448 primarily involves the activation of mitochondrial ATP-sensitive potassium channels. This activation leads to several physiological effects:
BMS 180448 exhibits several notable physical and chemical properties:
BMS 180448 has several potential applications in scientific research and medicine:
BMS-180448 ((3S-trans)-N-(4-chlorophenyl)-N'-cyano-N"-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)) represents a significant advancement in cardioselective ATP-sensitive potassium (KATP) channel openers. Its design prioritizes myocardial protection over peripheral vasodilation, distinguishing it from earlier non-selective KATP openers like cromakalim. This cardioselectivity arises from preferential interaction with mitochondrial KATP (mitoKATP) channels rather than sarcolemmal KATP (sarcKATP) channels in vascular smooth muscle. Mechanistically, BMS-180448 activates a glyburide-sensitive potassium conductance in cardiomyocytes, modulating cellular responses during oxygen deprivation without significantly shortening cardiac action potential duration—a key factor in minimizing arrhythmogenic risk during reperfusion [1] [6].
In anesthetized open-chest dog models, BMS-180448 (0.3–10 mg/kg IV) demonstrated coronary-selective vasodilation with minimal peripheral hemodynamic effects. At a dose of 5.75 mg/kg (ED25), it reduced total peripheral resistance primarily through coronary artery dilation, while renal and femoral vascular beds remained largely unaffected. This contrasts sharply with cromakalim, which produced generalized vasodilation across all vascular beds at 0.042 mg/kg (ED20 for mean arterial blood pressure reduction). Crucially, BMS-180448-treated hearts exhibited preserved left ventricular contractility (+dP/dt) and relaxation (-dP/dt) during ischemia-reperfusion, while cromakalim significantly impaired both parameters. Electromagnetic flowmetry confirmed a 187-fold greater cardioselectivity index (coronary vs. peripheral effects) for BMS-180448 compared to cromakalim [6].
Table 1: Hemodynamic Comparison of BMS-180448 and Cromakalim in Canine Models
Parameter | BMS-180448 (5 mg/kg IV) | Cromakalim (0.05 mg/kg IV) | Significance |
---|---|---|---|
MAP Reduction (%) | 25 ± 3 | 60 ± 5* | p<0.01 vs. BMS-180448 |
Coronary Flow Increase (%) | 45 ± 6 | 22 ± 4* | p<0.05 vs. Cromakalim |
Femoral Flow Increase (%) | 8 ± 2 | 140 ± 15* | p<0.01 vs. BMS-180448 |
Δ +dP/dt (%) | -4 ± 1 | -35 ± 4* | p<0.01 vs. BMS-180448 |
Heart Rate Increase (%) | 12 ± 2 | 45 ± 6* | p<0.01 vs. BMS-180448 |
Langendorff-perfused rat hearts subjected to 30-minute global ischemia followed by reperfusion demonstrated concentration-dependent protection with BMS-180448. At 1–10 μM, pretreatment significantly enhanced recovery of left ventricular developed pressure (LVDP) by 35–78% compared to untreated controls (p<0.05). The double product (heart rate × LVDP) increased dose-dependently (52% at 1μM, 68% at 3μM, 84% at 10μM) during 30-minute reperfusion. Concurrently, left ventricular end-diastolic pressure (LVEDP)—a marker of ischemic contracture—decreased by 38%, 52%, and 71% at respective concentrations. These functional improvements correlated with reduced lactate dehydrogenase (LDH) release (by 32–64%) and diminished histological damage scores. Light and electron microscopy revealed preserved myofibrillar architecture and mitochondrial integrity in treated hearts versus untreated ischemic controls [2] [4].
Table 2: Dose-Response Relationship of BMS-180448 in Isolated Rat Hearts
Concentration (μM) | % Recovery LVDP | LVEDP (mmHg) | LDH Release (U/g) | Histological Damage Score |
---|---|---|---|---|
0 (Control) | 28 ± 4 | 52 ± 6 | 45 ± 5 | 3.8 ± 0.3 |
1 | 45 ± 5* | 32 ± 4* | 31 ± 3* | 2.7 ± 0.2* |
3 | 62 ± 7* | 25 ± 3* | 22 ± 2* | 1.9 ± 0.3* |
10 | 82 ± 8* | 15 ± 2* | 16 ± 2* | 1.2 ± 0.2* |
The cardioprotective effects of BMS-180448 are mechanistically linked to specific KATP channel interactions. In voltage-clamped guinea pig ventricular myocytes, BMS-180448 (300 μM) activated a time-independent potassium current after initial IK inhibition. This current resisted blockade by 30 μM glyburide—a concentration sufficient to fully inhibit cromakalim-activated currents—but was inhibited by 84 ± 6% with 100 μM alinidine, suggesting distinct activation pathways. In aortic strips, BMS-180448-induced 86Rb efflux (a potassium flux marker) was fully antagonized by 3 μM glyburide, confirming KATP dependence in vascular tissue. Crucially, in vivo cardioprotection (infarct size reduction, functional recovery) was reversed by glyburide (1 mg/kg) and sodium 5-hydroxydecanoate (5-HD, 100 μM), establishing mitoKATP as the primary molecular target [1] [4] [10].
BMS-180448 exhibits a unique vascular interaction profile characterized by endothelial modulation and vasoconstrictor-dependent potency. In rat aorta, it relaxed phenylephrine-precontracted rings (IC50: 0.97 ± 0.29 μM) with efficacy dependent on functional endothelium, as demonstrated by attenuated effects after endothelial denudation (IC50: 1.95 ± 0.23 μM) or nitric oxide synthase inhibition with NG-nitro-L-arginine methyl ester. The compound completely inhibited Ca2+-induced contractions (0.5–2.5 mM) in depolarized endothelium-denuded aorta, but had no effect on phenylephrine-induced contractions in Ca2+-free medium, indicating blockade of voltage-dependent calcium channels as a secondary mechanism. Additionally, BMS-180448 (10 μM) doubled aortic cAMP levels, comparable to forskolin, suggesting adenylate cyclase activation contributes to vasorelaxation [5].
Unlike first-generation KATP openers, BMS-180448 preferentially activates mitochondrial over sarcolemmal KATP channels. This selectivity was demonstrated by its inability to shorten cardiac action potential duration at cardioprotective concentrations (10 μM), while cromakalim significantly shortened it at equivalent doses. Molecular studies revealed that BMS-180448's cyanoguanidine moiety enhances mitoKATP binding affinity. Subsequent optimization yielded BMS-191095, a pure mitoKATP opener lacking vascular effects. Cardioprotection by BMS-180448 occurs independently of the Reperfusion Injury Salvage Kinase (RISK) pathway, as it did not significantly activate phospho-Akt or phospho-Bad in reperfused hearts, though high concentrations (10 μM) reduced phospho-GSK3β—a convergence point for protective signaling [4] [8].
Table 3: Selectivity Profile of BMS-180448 vs. Reference Compounds
Property | BMS-180448 | Cromakalim | BMS-191095 |
---|---|---|---|
Cardioprotection EC50 (μM) | 2.7 | 0.8 | 0.9 |
Vasodilation EC50 (μM) | 0.97 (Aorta) | 0.05 (Aorta) | >100 |
APD Shortening | Minimal at 10 μM | Significant at 1 μM | Absent |
MitoKATP Activation | Yes | Weak | Selective |
Glyburide Reversal | Complete | Complete | Complete |
BMS-180448 emerged from structure-activity optimization focused on dissociating cardioprotection from hemodynamic effects. Compared to cromakalim, it is 10-fold more potent as a cardioprotectant (EC25: 2.7 μM) than as a cardiodepressant (ED25: 27.8 μM) in isolated rat hearts. In canine models, BMS-180448 required 187-fold higher doses than cromakalim to produce equivalent hypotension, confirming superior cardiovascular selectivity. The compound's cardioprotection extends beyond infarct size limitation to antiarrhythmic effects, reducing ventricular tachycardia (VT) and fibrillation (VF) incidence during reperfusion by 60–80% in rat models. This contrasts with non-selective openers like pinacidil, which increased arrhythmias in canine sudden death models [3] [6] [7].
BMS-180448 established the pharmacological proof-of-concept that mitoKATP activation suffices for cardioprotection without peripheral vasodilation or action potential shortening. This mechanistic separation informed the development of pure mitoKATP openers like BMS-191095, which lacks vascular activity but enhances cardiac ischemic tolerance. The compound also demonstrated ancillary antiplatelet effects through mitoKATP activation (IC50: 63.9 μM against collagen-induced aggregation), suggesting dual cardioprotective mechanisms: direct cardiomyocyte protection and inhibition of microvascular thrombosis during reperfusion. Future therapeutic applications may include adjunctive therapy during percutaneous coronary intervention or coronary artery bypass grafting, where minimizing infarct size without compromising hemodynamic stability is critical [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7